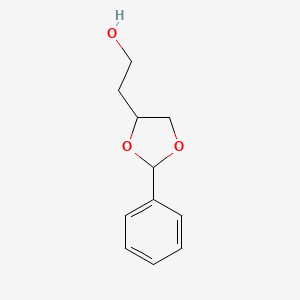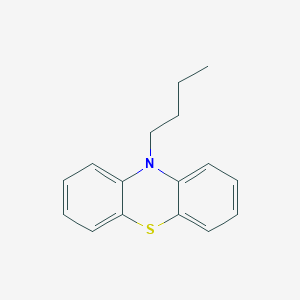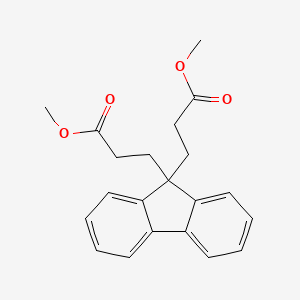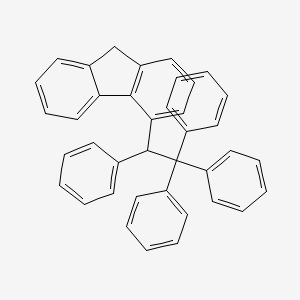
4-(1,2,2,2-tetraphenylethyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a tetraphenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene typically involves the reaction of fluorene with tetraphenylethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can lead to the formation of hydrofluorenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene core or the tetraphenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorenes.
科学的研究の応用
4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It is investigated for use in organic photovoltaic cells and field-effect transistors.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent.
作用機序
The mechanism of action of 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene involves its interaction with molecular targets and pathways within a given system. In organic electronics, the compound’s electronic properties enable it to function as a semiconductor, facilitating charge transport. In biological applications, its fluorescence properties allow it to be used as a probe for imaging specific cellular components.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene include other fluorene derivatives and tetraphenylethylene-substituted compounds. Examples include:
- 9,9’-Bifluorene
- 2,7-Dibromo-9H-fluorene
- Tetraphenylethylene
Uniqueness
The uniqueness of this compound lies in its combination of a fluorene core with a tetraphenylethyl group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
特性
CAS番号 |
5470-62-2 |
|---|---|
分子式 |
C39H30 |
分子量 |
498.7 g/mol |
IUPAC名 |
4-(1,2,2,2-tetraphenylethyl)-9H-fluorene |
InChI |
InChI=1S/C39H30/c1-5-16-29(17-6-1)38(36-27-15-19-31-28-30-18-13-14-26-35(30)37(31)36)39(32-20-7-2-8-21-32,33-22-9-3-10-23-33)34-24-11-4-12-25-34/h1-27,38H,28H2 |
InChIキー |
OKPMFVSHXLHSSR-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


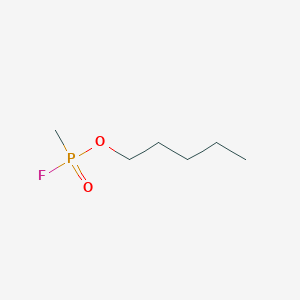
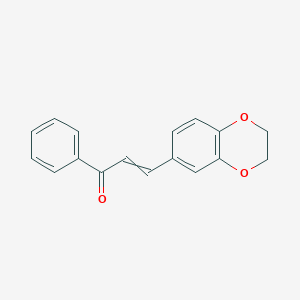
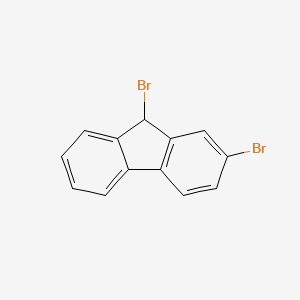
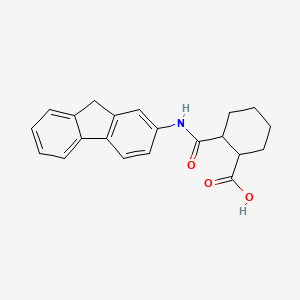
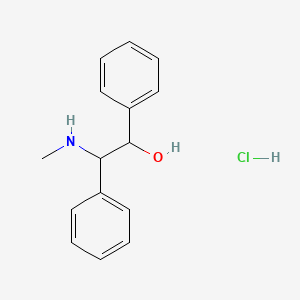
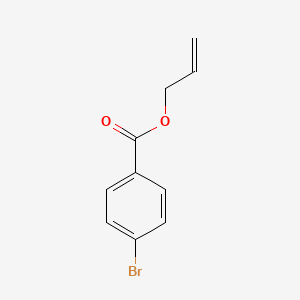

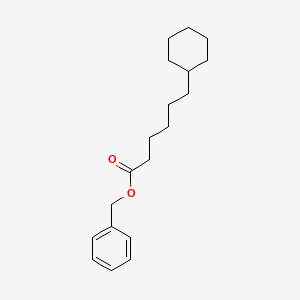
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
